Product packaging for 1,3,8-Trihydroxyanthraquinone(Cat. No.:CAS No. 52431-74-0)

1,3,8-Trihydroxyanthraquinone

Cat. No.: B12429142
CAS No.: 52431-74-0
M. Wt: 256.21 g/mol
InChI Key: VVEKCQAFOLKNKB-UHFFFAOYSA-N
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Description

1,3,8-Trihydroxyanthraquinone is an organic compound belonging to the class of trihydroxyanthraquinone isomers . It occurs naturally in some microorganisms and has been isolated from the wood of the South American plant Senna reticulata, which is used in folk medicine . This compound is a solid with a melting point of 283 °C and is soluble in ethanol and chloroform . Researchers value this compound as a model compound for investigating the antioxidant properties of anthraquinone derivatives. Its activity is based on the possibility of the neutral molecule generating stable radicals, primarily through the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is thermodynamically favorable in solution . The structural characteristics of its hydroxyl substituents significantly impact its free radical scavenging capacity, making it a subject of interest in computational and thermodynamic studies of antiradical activity . This compound is also relevant in natural product chemistry and phytochemical research, as it is a reported constituent of various plant and fungal species . It serves as a key intermediate in the synthesis of other complex molecules . This compound is provided as a high-purity material for research applications. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O5 B12429142 1,3,8-Trihydroxyanthraquinone CAS No. 52431-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52431-74-0

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

1,3,8-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)14(19)11-7(13(8)18)2-1-3-9(11)16/h1-5,15-17H

InChI Key

VVEKCQAFOLKNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Origin of Product

United States

Natural Occurrence and Bioprospecting of 1,3,8 Trihydroxyanthraquinone

Botanical Sources and Distribution

Emodin (B1671224) is found in numerous plant families, with particularly high concentrations in the roots and rhizomes of certain species. nih.govphytopharmajournal.com Plants from the Polygonaceae, Rhamnaceae, and Fabaceae families are well-documented sources of this compound. nih.govcabidigitallibrary.org For instance, various species of Rheum (rhubarb) and Polygonum (knotweed) are known to be rich in emodin. wikipedia.orgquora.com The compound is also present in the wood of Senna reticulata, a plant used in traditional medicine. wikipedia.org

Below is a table summarizing some of the key botanical sources of 1,3,8-Trihydroxyanthraquinone:

📅 Table 1: Selected Botanical Sources of this compound

Family Genus Species Common Name Plant Part(s)
Polygonaceae Rheum palmatum Chinese Rhubarb Roots, Rhizomes
Polygonaceae Rheum emodi Himalayan Rhubarb Rhizomes
Polygonaceae Polygonum cuspidatum Japanese Knotweed Roots
Polygonaceae Polygonum multiflorum Tuber Fleeceflower Roots
Rhamnaceae Rhamnus frangula Alder Buckthorn Bark
Fabaceae Senna obtusifolia Coffee Weed Seeds
Fabaceae Senna reticulata Mangerioba Grande Wood

The distribution of emodin within a single plant can vary, with the roots and rhizomes often containing the highest concentrations. For example, the roots and rhizomes of Rheum palmatum contain approximately 2.31 mg/g of emodin. nih.gov

Fungal and Microbial Production

In addition to its botanical origins, this compound is also produced by a diverse range of microorganisms, particularly fungi. nih.govnih.gov Several fungal genera, including Aspergillus, Penicillium, and Pyrenochaeta, have been identified as producers of emodin. wikipedia.orgnih.gov The production of emodin by fungi is part of their secondary metabolism, and the compound is often one of many related anthraquinones produced by a single species. nih.gov

Endophytic fungi, which live within the tissues of plants, have also been found to be a source of emodin. phytopharmajournal.com For example, a fungus closely related to Polyporales sp., isolated from the medicinal plant Rheum emodi, has been shown to produce emodin. phytopharmajournal.comresearchgate.net This suggests a potential symbiotic relationship where the endophytic fungus may contribute to the host plant's chemical profile.

The marine environment has also yielded fungi capable of producing emodin. A marine-derived fungus, Aspergillus favipes HN4-13, has been identified as a producer of emodin and its related compound, questin. mdpi.com Research into optimizing the fermentation conditions for this marine fungus has shown the potential for significantly increasing emodin yields. mdpi.com

Below is a table summarizing some of the fungal and microbial sources of this compound:

📅 Table 2: Selected Fungal and Microbial Sources of this compound

Kingdom Phylum Genus Species Source/Habitat
Fungi Ascomycota Aspergillus favipes Marine-derived
Fungi Ascomycota Aspergillus ochraceus Not specified
Fungi Ascomycota Aspergillus nidulans Not specified
Fungi Ascomycota Penicillium Not specified Not specified
Fungi Ascomycota Pyrenochaeta Not specified Not specified
Fungi Ascomycota Pestalotiopsis Not specified Not specified
Fungi Basidiomycota Polyporales Not specified Endophytic (from Rheum emodi)
Fungi Ascomycota Halorosellinia sp. No. 1403 Mangrove endophytic
Fungi Ascomycota Guignardia sp. No. 4382 Mangrove endophytic

Isolation and Extraction Methodologies for Research Purposes

The isolation and extraction of this compound from its natural sources are critical steps for research and potential applications. Various methods have been developed and optimized to efficiently extract and purify this compound.

Solvent-based extraction is a common method for obtaining emodin from plant and fungal materials. The choice of solvent is crucial and depends on the polarity of the target compound and the matrix from which it is being extracted. nih.gov

Common solvents used for the extraction of emodin and other anthraquinones include:

Ethanol (B145695): Often used for its effectiveness in extracting anthraquinones and its relatively low toxicity. nih.govasianpubs.org

Methanol (B129727): Another polar solvent that is effective for extracting anthraquinones. nih.govmdpi.com

Acetone: Has been shown to have high extraction efficiency for anthraquinones. nih.govmdpi.com

Dichloromethane and Chloroform: These less polar solvents can be used for more selective extraction of anthraquinone (B42736) aglycones like emodin. cabidigitallibrary.orgnih.gov

Techniques such as Soxhlet extraction, maceration, and ultrasonic-assisted extraction are frequently employed to enhance the efficiency of solvent-based methods. cabidigitallibrary.orgnih.gov For instance, ultrasonic extraction has been shown to be an effective and time-saving method compared to traditional Soxhlet extraction for obtaining emodin from Polygonum multiflorum. mdpi.com

Following initial extraction, further purification is often necessary to isolate this compound from other co-extracted compounds. Advanced separation techniques are employed to achieve high purity.

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex mixtures. researchgate.net In the context of emodin, SPE can be used to selectively retain the target compound on a solid sorbent while interfering substances are washed away. The choice of sorbent is critical for achieving good separation. For example, C18-bonded silica (B1680970) is a common sorbent used for the purification of anthraquinones. researchgate.net

A variation of this technique, dispersive solid-phase extraction (d-SPE) , has been successfully applied for the cleanup of emodin extracts from Polygonum multiflorum. mdpi.com This method involves dispersing the sorbent directly into the sample extract, providing a large surface area for interaction and rapid purification. mdpi.com

Molecularly Imprinted Solid-Phase Dispersion is another advanced technique that has been developed for the selective extraction of anthraquinones from rhubarb. researchgate.net This method utilizes a molecularly imprinted polymer (MIP) as the sorbent, which is designed to have specific recognition sites for the target molecule, in this case, emodin. researchgate.net This high selectivity allows for a more efficient extraction and purification process. researchgate.net

After isolation and purification, it is essential to assess the purity of the this compound for research applications. Several analytical techniques are used for this purpose:

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation, identification, and quantification of anthraquinones, including emodin. mdpi.comphytojournal.com By comparing the retention time and UV-Vis spectrum of the isolated compound with a known standard, its identity and purity can be confirmed.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique used for the analysis of anthraquinones. nih.gov It allows for the simultaneous analysis of multiple samples and can be coupled with densitometry for quantification and mass spectrometry for structural confirmation. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification and structural elucidation. phytopharmajournal.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H-NMR and 13C-NMR, provides detailed information about the chemical structure of the molecule, confirming the identity and purity of the isolated emodin. phytopharmajournal.comflorajournal.com

Chemical Synthesis and Derivatization Strategies for 1,3,8 Trihydroxyanthraquinone

Total Chemical Synthesis Approaches of the Anthraquinone (B42736) Core

The construction of the fundamental anthraquinone skeleton can be achieved through several synthetic strategies, primarily involving cyclization and aromatization reactions. These methods allow for the assembly of the tricyclic ring system from simpler starting materials.

The formation of the anthraquinone core often relies on classical organic reactions such as the Friedel-Crafts acylation and Diels-Alder cycloaddition.

Friedel-Crafts Reaction: This approach typically involves the reaction of a substituted benzene derivative with phthalic anhydride or a related derivative in the presence of a Lewis acid catalyst like aluminum trichloride, followed by cyclization. For the synthesis of a 1,3,8-trihydroxyanthraquinone precursor, a suitably substituted benzene ring would be acylated, and the resulting benzoylbenzoic acid derivative would then undergo intramolecular cyclization upon treatment with a strong acid, such as sulfuric acid, to form the anthraquinone core. Subsequent aromatization and functional group manipulations would then be carried out to yield the desired product. The synthesis of various anthraquinone derivatives has been achieved using Friedel-Crafts reactions under solvent-free conditions with solid acid catalysts researchgate.netmanchester.ac.uk.

Diels-Alder Reaction: The Diels-Alder reaction provides a powerful tool for the construction of the central ring of the anthraquinone system. This [4+2] cycloaddition reaction typically involves a substituted naphthoquinone acting as the dienophile and a suitable diene. The initial cycloadduct can then be aromatized to yield the anthraquinone skeleton. The regioselectivity of the Diels-Alder reaction is crucial for establishing the desired substitution pattern on the final anthraquinone product. Various anthraquinone natural products have been synthesized using the Diels-Alder reaction as a key step rsc.orgresearchgate.netnih.gov. For instance, the reaction of a juglone derivative (a substituted naphthoquinone) with a functionalized diene can lead to the formation of the anthraquinone core, which can be further elaborated to this compound.

Achieving the specific 1,3,8-trihydroxy substitution pattern requires careful control over the regioselectivity of the reactions.

Regioselective Synthesis: The synthesis of specifically substituted anthraquinones can be challenging due to the multiple reactive positions on the aromatic rings. Regioselective synthesis often involves the use of starting materials with pre-installed functional groups that direct subsequent reactions to specific positions. For example, the use of (η6-arene)chromium tricarbonyl complexes has been shown to allow for regioselective lithiation and subsequent functionalization of the aromatic ring, providing a pathway to control the position of substituents on the anthraquinone core.

Hydroxylation: Direct regioselective hydroxylation of an anthraquinone core to achieve the 1,3,8-trihydroxy pattern is synthetically challenging. Therefore, the hydroxyl groups are often introduced as part of the starting materials or are installed through functional group transformations. For instance, methoxy groups can be used as precursors to hydroxyl groups, as they can be cleaved under specific conditions (e.g., using boron tribromide). This allows for the synthesis of a methoxy-substituted anthraquinone, followed by selective demethylation to yield the desired polyhydroxyanthraquinone. Biocatalytic methods using enzymes like tyrosinase have also been explored for the regioselective hydroxylation of aromatic compounds, although their application to the synthesis of this compound is not well-documented nih.gov.

Semi-synthetic Modifications and Analog Generation

Semi-synthetic modifications of this compound are aimed at generating a library of derivatives with diverse physicochemical and biological properties. These modifications often target the hydroxyl groups, which are amenable to a variety of chemical transformations. Much of the available research on the derivatization of 1,3,8-trihydroxyanthraquinones has been conducted on its naturally occurring methylated analog, emodin (B1671224) (6-methyl-1,3,8-trihydroxyanthraquinone) ui.ac.idfspublishers.orgui.ac.idresearchgate.netresearchgate.net. The reactivity of the hydroxyl groups in this compound is expected to be similar to that of emodin, making these studies a valuable reference.

The hydroxyl groups of this compound can be readily converted to esters and ethers to modify the compound's polarity and biological activity.

Esterification: Esterification of the hydroxyl groups can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. For example, the reaction of emodin with acetic anhydride has been shown to produce its acetylated derivative researchgate.net. The selective esterification of one or more hydroxyl groups can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature.

Etherification: Etherification of the hydroxyl groups can be accomplished by reacting this compound with alkyl halides in the presence of a base such as potassium carbonate. This reaction introduces alkyl groups onto the oxygen atoms of the hydroxyl groups, thereby increasing the lipophilicity of the molecule. Studies on emodin have demonstrated the synthesis of various ether derivatives, including those with amino-containing alkyl chains researchgate.net.

Reaction Type Reagents and Conditions Product Type Example Reference (on Emodin)
EsterificationAcyl chloride or acid anhydride, baseAcyl-1,3,8-trihydroxyanthraquinoneSynthesis of 3-acetyl emodin researchgate.net
EtherificationAlkyl halide, base (e.g., K2CO3)Alkoxy-1,3,8-trihydroxyanthraquinoneSynthesis of emodin amine derivatives researchgate.net

The introduction of alkyl and hydroxymethyl groups onto the anthraquinone core can further diversify the chemical structure and biological properties of this compound.

Alkylation: C-alkylation of the anthraquinone nucleus can be achieved through various methods, including Friedel-Crafts alkylation. However, due to the presence of multiple activating hydroxyl groups, direct alkylation may lead to a mixture of products. A more controlled approach involves the use of organometallic reagents or cross-coupling reactions on a halogenated precursor.

Introduction of Hydroxymethyl Groups: A hydroxymethyl group can be introduced at various positions on the anthraquinone ring. A common strategy involves the formylation of the aromatic ring followed by reduction of the resulting aldehyde to a hydroxymethyl group. Alternatively, a chloromethyl group can be introduced, which can then be hydrolyzed to the hydroxymethyl derivative. For instance, 1,8-dihydroxy-3-chloromethyl-9,10-anthraquinone has been prepared from aloe-emodin (B1665711) (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) google.com.

Modification Synthetic Strategy Intermediate/Product Example Reference (on related anthraquinones)
AlkylationFriedel-Crafts alkylation, organometallic additionAlkyl-1,3,8-trihydroxyanthraquinoneGeneral Friedel-Crafts alkylation of aromatics nih.govchemrxiv.org
HydroxymethylationFormylation followed by reduction; Halomethylation followed by hydrolysisHydroxymethyl-1,3,8-trihydroxyanthraquinoneSynthesis of 1,8-dihydroxy-3-chloromethyl-9,10-anthraquinone google.com

The introduction of halogen atoms and nitro groups onto the anthraquinone scaffold provides valuable handles for further functionalization through cross-coupling reactions and other transformations.

Halogenation: Direct halogenation of this compound with reagents such as bromine or chlorine can lead to the substitution of one or more hydrogen atoms on the aromatic rings. The regioselectivity of the halogenation is influenced by the directing effects of the hydroxyl groups. The positions ortho and para to the hydroxyl groups are generally the most activated towards electrophilic substitution.

Nitration: Nitration of the anthraquinone core can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can deactivate the ring towards further electrophilic substitution. The position of nitration is also governed by the directing effects of the existing hydroxyl groups. The resulting nitroanthraquinones can be reduced to aminoanthraquinones, which are versatile intermediates for the synthesis of a wide range of derivatives impactfactor.org. The nitration of unsubstituted anthraquinone has been studied, providing insights into the reaction conditions required google.com.

Reaction Reagents Product General Reference
HalogenationBr2, Cl2Halo-1,3,8-trihydroxyanthraquinoneGeneral halogenation of aromatic compounds
NitrationHNO3, H2SO4Nitro-1,3,8-trihydroxyanthraquinoneNitration of anthraquinone google.com

Mechanistic Insights into Synthetic Routes

The regioselective formation of this compound is a complex challenge that chemists have addressed through various synthetic strategies. The following sections delve into the mechanistic details of the primary methods used to construct this specific substitution pattern on the anthraquinone core.

Biomimetic Polyketide Synthesis Pathway

Nature provides a blueprint for the synthesis of many polyhydroxyanthraquinones, including the closely related emodin (6-methyl-1,3,8-trihydroxyanthraquinone), through the polyketide pathway. This biosynthetic approach has inspired laboratory syntheses that mimic these processes.

The core mechanism involves the sequential condensation of acetate (B1210297) units (or their synthetic equivalents) to form a linear poly-β-keto chain. For this compound, this would theoretically involve an octaketide chain. The crucial step is the regioselective intramolecular aldol-type cyclization and subsequent aromatization of this flexible polyketide chain.

Key Mechanistic Steps:

Chain Assembly: The synthesis begins with the iterative Claisen condensation of malonyl-CoA (or a synthetic equivalent) with a starter acetyl-CoA unit, catalyzed by a polyketide synthase (PKS) in nature. In a laboratory setting, this can be mimicked using directed Claisen condensations or related carbanion chemistry to build the linear octaketide precursor.

Regioselective Cyclization: The folding of the polyketide chain is critical for determining the final substitution pattern. For the this compound core, the chain must fold in a specific conformation to facilitate the correct intramolecular aldol reactions. The first cyclization typically forms the first aromatic ring, followed by a second cyclization to complete the tricyclic anthraquinone skeleton. The regioselectivity is governed by the inherent reactivity of the keto and methylene groups and can be influenced by directing groups in a laboratory synthesis.

Aromatization: Following the cyclization events, a series of dehydration and enolization steps lead to the formation of the aromatic rings of the anthraquinone core. This process is often spontaneous or can be promoted by acid or base catalysis.

Step Description Key Intermediates
1Iterative condensation of acetate unitsLinear octaketide chain
2Regioselective intramolecular aldol cyclizationsMonocyclic and bicyclic intermediates
3Dehydration and enolizationDihydroanthraquinone species
4OxidationThis compound

Friedel-Crafts Acylation and Cyclization Route

A common and versatile method for constructing the anthraquinone framework is through a sequence of Friedel-Crafts acylation and intramolecular cyclization. To achieve the 1,3,8-trihydroxy substitution pattern, appropriately substituted benzene and phthalic anhydride derivatives are required.

Mechanism:

Friedel-Crafts Acylation: The synthesis typically starts with the Lewis acid-catalyzed acylation of a substituted hydroquinone or a protected phenol derivative with a substituted phthalic anhydride. For instance, the acylation of 1,3,5-trimethoxybenzene with a suitable phthalic anhydride derivative in the presence of a Lewis acid like aluminum chloride (AlCl₃) would be a plausible starting point. The Lewis acid coordinates to a carbonyl oxygen of the anhydride, generating a highly electrophilic acylium ion. The electron-rich benzene derivative then acts as a nucleophile, attacking the acylium ion in a classic electrophilic aromatic substitution (EAS) mechanism. This proceeds through a positively charged sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity and form a 2-benzoylbenzoic acid derivative.

Intramolecular Cyclization: The resulting 2-benzoylbenzoic acid is then induced to cyclize under strong acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid). The acid protonates the carbonyl group of the benzoyl moiety, rendering it more electrophilic. The aromatic ring of the benzoic acid portion then attacks this activated carbonyl group in an intramolecular electrophilic aromatic substitution reaction. This forms a new six-membered ring and, after dehydration, yields the anthraquinone core.

Demethylation/Hydroxylation: If protected hydroxyl groups (e.g., methoxy groups) are used, a final demethylation step, often with strong acids like HBr or BBr₃, is necessary to reveal the free hydroxyl groups of this compound.

Reaction Reagents Mechanism Intermediate
Friedel-Crafts AcylationSubstituted Phthalic Anhydride, Substituted Benzene, Lewis Acid (e.g., AlCl₃)Electrophilic Aromatic SubstitutionAcylium ion, Sigma complex
Intramolecular CyclizationStrong Acid (e.g., H₂SO₄)Electrophilic Aromatic SubstitutionProtonated carbonyl, Tricyclic intermediate
DemethylationHBr or BBr₃Nucleophilic substitutionOxonium ion

Diels-Alder Reaction Strategy

The Diels-Alder reaction provides a powerful tool for the construction of the central ring of the anthraquinone system in a [4+2] cycloaddition. This approach involves the reaction of a suitably substituted diene with a dienophile, typically a naphthoquinone derivative.

Mechanism:

Formation of a Substituted Naphthoquinone: A key precursor is often a juglone (5-hydroxy-1,4-naphthoquinone) derivative or a related naphthoquinone. The synthesis of this intermediate itself can involve several steps.

[4+2] Cycloaddition: The substituted naphthoquinone (dienophile) reacts with a diene (e.g., 1,3-butadiene or a more functionalized diene) in a concerted pericyclic reaction. The reaction proceeds through a cyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously. The regioselectivity of the addition is governed by the electronic and steric nature of the substituents on both the diene and the dienophile. To achieve the desired 1,3,8-trihydroxy pattern, the precursors must be appropriately substituted to direct the cycloaddition and subsequent reactions.

Aromatization: The initial cycloadduct is a tetrahydroanthraquinone derivative. This intermediate is then aromatized, usually through an oxidation reaction, to form the anthraquinone core. This can be achieved with a variety of oxidizing agents or sometimes occurs spontaneously via air oxidation, especially if the reaction is run at elevated temperatures.

Step Description Key Features
1Preparation of precursorsSynthesis of a substituted naphthoquinone and a diene
2Diels-Alder ReactionConcerted [4+2] cycloaddition through a cyclic transition state
3AromatizationOxidation of the tetrahydroanthraquinone adduct

Other Annelation Strategies

Named reactions like the Hauser-Kraus annulation and phthalide annulation offer alternative routes to substituted anthraquinones. These methods typically involve the reaction of a phthalide derivative (a lactone) with a Michael acceptor.

General Mechanism of Hauser-Kraus Annulation:

Michael Addition: A strong base deprotonates the phthalide at the benzylic position, creating a nucleophilic anion. This anion then undergoes a Michael (1,4-conjugate) addition to an α,β-unsaturated carbonyl compound (the Michael acceptor).

Dieckmann Condensation: The resulting enolate then undergoes an intramolecular Dieckmann condensation, attacking the ester carbonyl of the original phthalide moiety to form a six-membered ring.

Rearomatization: The intermediate product then undergoes a base-promoted elimination and tautomerization to yield the aromatic hydroquinone, which is subsequently oxidized to the quinone.

The specific substitution pattern of the final anthraquinone is determined by the substituents on the starting phthalide and the Michael acceptor.

Advanced Analytical Methodologies for 1,3,8 Trihydroxyanthraquinone Research

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopy is a fundamental tool for determining the molecular structure of 1,3,8-Trihydroxyanthraquinone. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic compounds like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. upi.edu

In the ¹H-NMR spectrum of an anthraquinone (B42736), protons on the aromatic rings typically appear as signals in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns (singlets, doublets, triplets) are determined by the position and nature of the substituents (in this case, the hydroxyl groups). For instance, in related anthraquinones, aromatic protons can show meta-coupling and ortho-coupling, which helps in assigning their positions on the rings. researchgate.net Hydrogen-bonded phenolic hydroxy protons are characteristically shifted downfield. researchgate.net

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For the anthraquinone skeleton, the two carbonyl carbons (C-9 and C-10) are particularly diagnostic, appearing at very downfield chemical shifts, often above δ 180 ppm. researchgate.netresearchgate.net The chemical shifts of these carbonyl groups can confirm if they are hydrogen-bonded to adjacent hydroxyl groups. researchgate.net The remaining carbon signals correspond to the aromatic carbons, with those bonded to hydroxyl groups appearing at different chemical shifts compared to those bonded only to hydrogen.

Table 1: Predicted NMR Spectral Data for this compound Note: These are predicted values based on typical shifts for anthraquinone skeletons and may vary based on solvent and experimental conditions.

¹H-NMR Data ¹³C-NMR Data
Proton Predicted Chemical Shift (ppm) Carbon Predicted Chemical Shift (ppm)
H-26.8 - 7.2C-1160 - 165
H-47.2 - 7.6C-2110 - 115
H-57.5 - 7.9C-3160 - 165
H-67.3 - 7.7C-4108 - 112
H-77.6 - 8.0C-4a130 - 135
1-OH12.0 - 13.0C-5118 - 122
3-OH9.0 - 10.0C-6123 - 127
8-OH12.0 - 13.0C-7120 - 124
C-8160 - 165
C-8a115 - 120
C-9185 - 195
C-9a110 - 115
C-10180 - 190
C-10a132 - 137

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with tandem mass spectrometry (MS/MS), it also provides valuable information about the molecule's structure through controlled fragmentation.

For this compound (C₁₄H₈O₅), the molecular ion peak [M-H]⁻ would be expected in negative ion mode electrospray ionization (ESI). The high-resolution mass would allow for the confirmation of its elemental formula. mdpi.com

The fragmentation pattern in MS/MS is characteristic of the anthraquinone core. Common fragmentation pathways for hydroxylated anthraquinones involve the sequential loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂). For example, the fragmentation of a deprotonated molecule [M-H]⁻ can involve the loss of two CO molecules (28 Da each). mdpi.com Other observed fragmentations in similar compounds include the elimination of water (H₂O) and scissions of the rings. nih.govresearchgate.net The analysis of these fragment ions helps to confirm the core structure and the nature of the substituents.

Table 2: Predicted MS/MS Fragmentation for this compound Based on [M-H]⁻ precursor ion at m/z 255.03

Fragment Ion (m/z) Proposed Neutral Loss
227.03CO
211.04CO₂
199.032 x CO
183.03CO + CO₂

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

The most prominent features in the spectrum would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) groups. The broadness is indicative of hydrogen bonding.

C=O Stretching: Strong absorption bands in the 1600-1680 cm⁻¹ region corresponding to the two carbonyl (C=O) groups of the quinone system. The presence of intramolecular hydrogen bonding between the hydroxyl groups at positions 1 and 8 and the adjacent carbonyls typically lowers the frequency of the C=O stretching vibration.

C=C Stretching: Multiple sharp bands between 1450-1600 cm⁻¹ representing the aromatic carbon-carbon double bonds.

C-O Stretching: Bands in the 1200-1350 cm⁻¹ region associated with the stretching vibrations of the C-O bonds of the phenolic hydroxyl groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-HStretching (H-bonded)3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Ketone C=OStretching (H-bonded)1610 - 1650
Ketone C=OStretching (non-H-bonded)1650 - 1680
Aromatic C=CStretching1450 - 1600
Phenolic C-OStretching1200 - 1350

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. upi.edu The spectrum of an anthraquinone is defined by its extended conjugated system. Typically, anthraquinones exhibit several strong absorption bands in the UV-Vis region. nih.gov

The spectrum of this compound is expected to show multiple absorption bands resulting from π → π* electronic transitions within the aromatic and quinone systems. nih.gov These typically appear in the range of 220–350 nm. An additional band at a longer wavelength, often above 400 nm, can be attributed to an n → π* transition of the carbonyl groups, which is influenced by the presence of the auxochromic hydroxyl groups. nih.gov The exact position and intensity of these absorption maxima (λ_max) are sensitive to the solvent used and the substitution pattern on the anthraquinone core. For example, a related compound, anthrachrysone (1,3,5,7-tetrahydroxyanthraquinone), shows characteristic bands with maxima at 228, 293, 333, and 480 nm. nih.gov

Table 4: Typical UV-Vis Absorption Maxima for Hydroxyanthraquinones

Electronic Transition Typical Wavelength Range (nm)
π → π220 - 260
π → π260 - 300
π → π300 - 350
n → π> 400

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as plant extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of anthraquinones. chemrevlett.com Reversed-phase HPLC (RP-HPLC) is particularly effective, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. cabidigitallibrary.org

A typical HPLC method for separating this compound would involve a C18 column and a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) to improve peak shape and resolution. cabidigitallibrary.orgscispace.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. scispace.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). sielc.com This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. chemrevlett.com A method developed on HPLC can often be transferred to a UHPLC system for enhanced performance. sielc.com

Table 5: Typical HPLC/UHPLC Conditions for Anthraquinone Analysis

Parameter Typical Condition
Technique HPLC / UHPLC
Stationary Phase (Column) Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; <100 mm length, <3 µm for UHPLC)
Mobile Phase Gradient or isocratic elution with Acetonitrile/Methanol and acidified Water (e.g., with 0.1% formic acid)
Flow Rate 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UHPLC)
Detector UV/DAD/PDA (e.g., at 254 nm) or Mass Spectrometer (MS)
Injection Volume 5 - 20 µL

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that provides improved resolution, sensitivity, and speed, making it a valuable tool for the analysis of this compound and its derivatives. nih.govsciencepub.net This technique is particularly well-suited for the quantitative analysis of compounds in complex mixtures, such as herbal extracts. nih.gov

In a typical HPTLC analysis of anthraquinones, a silica (B1680970) gel 60 F254 plate is used as the stationary phase. nih.gov The separation is achieved using a mobile phase, which is a mixture of solvents tailored to the specific compounds of interest. For instance, a mobile phase consisting of toluene, ethyl acetate (B1210297), and formic acid in a 10:2:1 (v/v/v) ratio has been successfully used for the simultaneous estimation of emodin (B1671224) and aloe-emodin (B1665711). nih.gov Another study utilized a mobile phase of methanol, water, and formic acid (80:19:1, v/v/v) for the quantification of four major anthraquinone derivatives, including emodin, on pre-coated RP-18 F254S HPTLC plates. researchgate.netnih.gov

After developing the plate, densitometric determination is carried out at a specific wavelength to quantify the separated compounds. A wavelength of 445 nm has been used for the determination of emodin and other anthraquinones, while another method utilized an iso-absorptive wavelength of 263 nm. nih.govresearchgate.netnih.gov The method's performance is characterized by the retention factor (Rf), which is unique for a given compound under specific chromatographic conditions. For example, in one system, emodin exhibited an Rf value of 0.55 ± 0.03. nih.gov HPTLC methods are valued for being less time-consuming and requiring smaller volumes of solvents compared to other chromatographic techniques like HPLC and GC/MS. nih.gov

Table 1: HPTLC Method Parameters for Anthraquinone Analysis
ParameterMethod 1 nih.govresearchgate.netMethod 2 researchgate.netnih.gov
Stationary PhaseSilica gel 60 F254 aluminum platesPre-coated RP-18 F254S HPTLC plates
Mobile PhaseToluene:Ethyl acetate:Formic acid (10:2:1 v/v/v)Methanol:Water:Formic acid (80:19:1 v/v/v)
Detection Wavelength263 nm (iso-absorptive)445 nm (reflection/absorption mode)
Analyte (Example)EmodinEmodin
Retention Factor (Rf)0.55 ± 0.03Not specified

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and specific technique for the determination of this compound and other anthraquinones. researchgate.net This method is suitable for analyzing volatile or semi-volatile compounds and is often used for the analysis of complex matrices. nih.govmonash.edu

Prior to GC analysis, a derivatization step is typically required for non-volatile compounds like anthraquinones to increase their volatility. The determination of four anthraquinones, including emodin, was accomplished by GC-MS, where MS detection was performed in selected ion monitoring (SIM) mode to enhance sensitivity. researchgate.net This approach allows for the confirmation of the identity of the compounds based on their mass spectra and fragmentation patterns. researchgate.net

Sample preparation for GC-MS analysis can involve extraction with a suitable solvent mixture, such as acetone-n-hexane, followed by concentration and purification steps. spgykj.com Solid-phase extraction (SPE) with materials like Florisil is a common purification technique to remove interfering substances from the sample matrix. spgykj.com The choice of the GC column is critical for achieving good separation. A DB-5MS column is one example that has been used for the analysis of anthraquinones. spgykj.com GC-MS/MS (tandem mass spectrometry) can further improve detection and identification by reducing matrix interferences, which is particularly useful for analyzing complex environmental samples. nih.gov

Method Validation for Research Applications (e.g., Linearity, Recovery, Precision)

The validation of analytical methods is a critical requirement to ensure the reliability, quality, and consistency of research results. wjarr.comgavinpublishers.com Validation involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. gavinpublishers.com Key validation parameters include linearity, recovery (accuracy), and precision. wjarr.comoup.com

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. researchgate.net For an HPTLC method, the calibration curve for emodin was found to be linear in the range of 80-400 ng. researchgate.netnih.gov Another HPTLC method showed a linear relationship for emodin in the range of 150 - 400 ng/spot with a regression coefficient of 0.9994. nih.gov A GC-MS method for anthraquinones demonstrated a calibration range of 3.2-30.0 μg/mL. researchgate.net

Recovery (Accuracy): Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.net For a GC-MS method, recovery rates for four anthraquinones were reported to be between 96.9% and 102.9%. researchgate.net Another GC-MS/MS method for 9,10-Anthraquinone showed a standard addition recovery rate of 89.3% to 98.7%. spgykj.com An HPTLC method for aloe-emodin reported accuracy with a percent relative standard deviation (%RSD) between 0.58 and 1.77. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). oup.com A GC-MS method for anthraquinones showed a precision of 1.4-2.9% (RSD). researchgate.net For an HPTLC method, the intraday and interday precision were reported with %RSD values of 1.10-1.97 and 1.45-1.94, respectively. nih.goveurekaselect.com

Other important validation parameters include the limit of detection (LOD), which is the lowest amount of an analyte in a sample that can be detected, and the limit of quantification (LOQ), the lowest amount that can be quantitatively determined with suitable precision and accuracy. wjarr.comoup.com

Table 2: Summary of Method Validation Parameters for Anthraquinone Analysis
ParameterHPTLC Method nih.govnih.govnih.goveurekaselect.comGC-MS Method researchgate.netspgykj.comHPLC Method oup.com
Linearity Range150 - 400 ng/spot (Emodin)3.2 - 30.0 µg/mL1.00 - 50.00 µg/mL (Emodin)
Recovery (%)Accuracy (%RSD): 0.58-1.7796.9 - 102.9%Accuracy (RME%): 8.17–12.06%
Precision (%RSD)Intraday: 1.10-1.97 Interday: 1.45-1.941.4 - 2.9%≤ 5.78%
LODNot specified3 µg/kg0.07–0.11 µg/mL
LOQNot specified10 µg/kg0.20–0.34 µg/mL

In Vitro Bioanalytical Assays for Compound Activity Profiling

In vitro bioanalytical assays are fundamental in early drug discovery and research for efficiently profiling the biological activities of compounds like this compound. sound-analytics.com These assays provide crucial data on a compound's potential antioxidant, anti-inflammatory, and cytotoxic effects.

One study specifically investigated the in vitro antioxidant activity of this compound isolated from Cassia fistula fruit pulp using superoxide (B77818) and hydroxide (B78521) radical scavenging assays. ijrrpas.com The same study also explored its cytotoxic activity against various cancer cell lines, including HT-29 (colon carcinoma), DLA (Dalton's lymphoma ascites), and A375 (malignant melanoma). ijrrpas.com

Research on the closely related compound emodin provides further insight into the types of assays used for this class of molecules. The antioxidant potential of emodin has been demonstrated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. neuroquantology.com In one study, emodin exhibited increasing free radical inhibition with higher concentrations, with a 73% inhibition at a 200μl concentration. neuroquantology.com Other studies have used chemiluminescence-based assays to evaluate the scavenging activity of emodin and related hydroxyanthraquinones against reactive oxygen species (ROS) such as hydroxyl radicals (.OH), singlet oxygen (¹O₂), and hydrogen peroxide (H₂O₂). tandfonline.comtandfonline.com These studies suggested a scavenging activity order of emodin > rhein (B1680588) > aloe-emodin. tandfonline.comtandfonline.com

The anti-inflammatory properties of emodin have been assessed through its ability to attenuate the activation of the NLRP3 inflammasome in bone marrow-derived macrophages. mdpi.com This was measured by the reduction in interleukin (IL)-1β secretion. mdpi.com Furthermore, the anti-inflammatory effect of aloe-emodin derivatives has been demonstrated by their inhibition of IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov

Cytotoxicity is another critical parameter evaluated in vitro. The brine shrimp lethality assay has been used as a general bioassay to determine the cytotoxic potential of emodin. neuroquantology.com Additionally, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the anticancer activity of compounds against various cancer cell lines. nih.gov

Table 3: In Vitro Bioanalytical Assays and Findings for this compound and Related Compounds
Activity ProfileAssay TypeCompound(s) StudiedKey Research Finding
AntioxidantSuperoxide & Hydroxide Radical Scavenging ijrrpas.comThis compoundDemonstrated antioxidant activity.
DPPH Radical Scavenging neuroquantology.comEmodinInhibition increased with concentration (e.g., 73% at 200µl).
Anti-inflammatoryNLRP3 Inflammasome Activation mdpi.comEmodinAttenuated interleukin (IL)-1β secretion in macrophages.
IL-6 Production Inhibition nih.govAloe-emodin derivativesShowed excellent anti-inflammatory activity in LPS-stimulated RAW 264.7 cells.
CytotoxicTrypan Blue Exclusion Assay ijrrpas.comThis compoundActivity studied in HT-29, DLA, and A375 cell lines.
Brine Shrimp Lethality Assay neuroquantology.comEmodinDemonstrated cytotoxic potential.

Mechanisms of Action of 1,3,8 Trihydroxyanthraquinone at the Molecular and Cellular Levels

Modulation of Cellular Signaling Pathways

Emodin's pleiotropic effects stem from its ability to interfere with multiple signaling pathways that are central to cell proliferation, inflammation, apoptosis, and other fundamental cellular processes.

Nuclear Factor Kappa B (NF-κB) Pathway Regulation

1,3,8-Trihydroxyanthraquinone is a potent inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. nih.govjeffreydachmd.comnih.gov Its mechanism involves several key steps:

Inhibition of IκBα Degradation : In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. jeffreydachmd.comresearchgate.net Emodin (B1671224) inhibits the degradation of IκBα. nih.govjeffreydachmd.comresearchgate.net This is achieved by reducing the phosphorylation of both IκBα and its upstream kinase, IκB kinase (IKK). nih.gov

Prevention of p65 Nuclear Translocation : By preventing the degradation of IκBα, emodin effectively blocks the release and subsequent translocation of the p65 subunit of NF-κB into the nucleus. nih.gov

Suppression of NF-κB Activation : Emodin inhibits the activation of NF-κB induced by inflammatory stimuli such as tumor necrosis factor (TNF). jeffreydachmd.comresearchgate.net This suppression occurs in a dose- and time-dependent manner. researchgate.net The inhibition of NF-κB activation ultimately leads to the reduced expression of NF-κB-regulated genes, which include those encoding for pro-inflammatory cytokines and cell surface adhesion molecules. jeffreydachmd.comnih.gov

Table 1: Effects of this compound on the NF-κB Pathway
Molecular TargetEffect of this compoundConsequence
IκB Kinase (IKK)Inhibition of phosphorylation nih.govReduced phosphorylation of IκBα
IκBαInhibition of phosphorylation and degradation nih.govjeffreydachmd.comresearchgate.netNF-κB (p65) remains sequestered in the cytoplasm
NF-κB (p65 subunit)Inhibition of nuclear translocation nih.govSuppression of NF-κB-dependent gene expression

Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., ERK1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal Kinase (JNK), are crucial for regulating cell growth and response to stress. mdpi.com this compound has been shown to modulate these pathways, although its effects can be context-dependent. nih.govtandfonline.com

Research indicates that emodin can dose-dependently attenuate the phosphorylation of ERK1/2, p38, and JNK in certain cell types. nih.gov For instance, in TGF-β1-stimulated cells, emodin significantly inhibited the phosphorylation of ERK1/2 and p38, which contributed to the suppression of extracellular matrix synthesis. nih.gov In other studies, emodin treatment was found to decrease the activating phosphorylation of MAPK/ERK kinase (MEK) 1 and 2, which are upstream activators of ERK1/2. nih.gov Conversely, some investigations have reported that emodin effectively attenuates the phosphorylation of ERK while promoting the phosphorylation of p38, suggesting a differential regulation of these MAPK arms. nih.govtandfonline.com This complex modulation of MAPK signaling contributes to the compound's diverse biological activities. aacrjournals.org

Protein Kinase Inhibition (e.g., Tyrosine Kinases, Casein Kinase 2 (CK2), ILK)

This compound acts as an inhibitor of several protein kinases, which are key enzymes in cellular signaling.

Tyrosine Kinases : Emodin is recognized as a tyrosine kinase inhibitor. nih.govaacrjournals.orgnih.gov It has been shown to suppress the kinase activity of the HER-2/neu (p185neu) receptor, a member of the epidermal growth factor receptor family. aacrjournals.orgtmc.eduaacrjournals.org This action leads to a decrease in the tyrosine phosphorylation of the receptor in tumor tissue. nih.govaacrjournals.org Emodin also strongly inhibits the protein tyrosine kinase p56lck. nih.gov

Casein Kinase 2 (CK2) : Emodin is a selective inhibitor of Casein Kinase 2 (CK2), a highly pleiotropic serine/threonine kinase. nih.govnih.govmdpi.com It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the enzyme. nih.gov The reported IC50 value for CK2 inhibition by emodin is approximately 2 µM, which is significantly lower than for other kinases, highlighting its selectivity. nih.govmdpi.com

Integrin-Linked Kinase (ILK) : Research has shown that emodin can inhibit the expression of Integrin-Linked Kinase (ILK), a serine-threonine kinase involved in cell-matrix interactions and signaling. nih.govnih.gov This inhibition can be mediated through the modulation of AMPKα and ERK1/2 signaling pathways. nih.gov By downregulating ILK, emodin has been observed to reverse the epithelial-mesenchymal transition (EMT), a process involved in cell migration and invasion. nih.govdovepress.com

Table 2: Protein Kinase Inhibition by this compound
Kinase TargetMechanism of InhibitionReported IC50/Ki Value
Tyrosine Kinases (e.g., HER-2/neu, p56lck)Suppresses kinase activity and receptor phosphorylation nih.govaacrjournals.orgnih.govNot specified
Casein Kinase 2 (CK2)Competitive inhibitor against ATP nih.govIC50: ~2 µM; Ki: 7.2 µM nih.gov
Integrin-Linked Kinase (ILK)Inhibits protein expression nih.govnih.govNot applicable (inhibition of expression)

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway Modulation

The PI3K/Akt pathway is a central signaling node that promotes cell survival and proliferation. nih.gov this compound negatively regulates this pathway. aacrjournals.orgnih.gov Studies show that emodin effectively attenuates the phosphorylation of Akt, a key downstream effector of PI3K. nih.govtandfonline.com This effect does not appear to result from direct inhibition of the Akt kinase itself. nih.gov Instead, emodin is thought to inhibit components of the PI3K pathway that are upstream of Akt. nih.gov The modulation of the PI3K/Akt pathway is a significant component of emodin's anti-proliferative and pro-apoptotic activities. aacrjournals.orgnih.gov However, it is noteworthy that in certain cellular contexts, such as in TNF-α-stimulated myoblasts, emodin has been found to upregulate phosphorylated Akt, indicating that its effects on this pathway can be cell-type specific. nih.gov

Topoisomerase Enzyme Modulation (e.g., Topo1)

Topoisomerases are enzymes that regulate the topology of DNA. This compound has been identified as an inhibitor of human topoisomerase II (Topo II). nih.govoup.com Its mechanism of action involves two distinct processes: stabilizing the Topo II-DNA cleavage complex and inhibiting the enzyme's ATP hydrolysis activity. nih.govoup.com The stabilization of this complex prevents the re-ligation of the DNA backbone, leading to the accumulation of DNA double-strand breaks. nih.gov While emodin shows potent activity against human Topo IIα, it exhibits little to no inhibitory effect on bacterial DNA gyrase or bacterial topoisomerase I (Topo I). However, synthetic derivatives of emodin, specifically haloemodins, have been developed that demonstrate strong inhibitory activity against bacterial topoisomerase I and DNA gyrase without affecting the human counterparts. nih.govresearchgate.net

Notch3/AKT Signaling Inhibition

The Notch signaling pathway is an evolutionarily conserved pathway involved in cell fate decisions. This compound has been shown to modulate this pathway, although the specific outcomes appear to vary between studies. Some research indicates that emodin can suppress the Notch pathway by downregulating the expression of Notch1, Notch4, and the downstream target gene Hes1. scielo.br This inhibitory effect on Notch signaling has been associated with the attenuation of fibrosis. scielo.br In contrast, other studies on prostate cancer cells have reported that emodin treatment leads to an increase in the expression of Notch1 mRNA and protein. nih.gov This activation of the Notch pathway was suggested to be part of emodin's tumor-suppressing mechanism. nih.gov The antitumor effect in this context was linked to the downregulation of vascular endothelial growth factor (VEGF). nih.gov The precise role of emodin in regulating Notch3 specifically, and its interplay with AKT signaling in this context, requires further elucidation.

Cellular Stress and Redox Homeostasis

Anthraquinones, including this compound, play a dual role in regulating cellular redox homeostasis. They can act as both pro-oxidants, generating reactive oxygen species (ROS), and as antioxidants, scavenging these reactive molecules. This balance is crucial in determining the ultimate cellular response.

The generation of ROS is a significant mechanism through which anthraquinone (B42736) derivatives exert their biological effects. Emodin, a structurally similar compound, has been shown to induce the production of ROS, which acts as a key upstream event in triggering apoptosis in various cancer cells, including hepatocellular carcinoma and lung adenocarcinoma. researchgate.netresearchgate.netnih.gov This increase in intracellular ROS can lead to oxidative damage, disrupt mitochondrial function, and activate cell death signaling cascades. nih.gov Studies have shown that photoactive anthraquinone compounds can produce singlet oxygen, hydroxyl radicals, and superoxide (B77818) upon UVA irradiation. epa.gov

Conversely, these compounds also possess potent ROS scavenging capabilities. Anthraquinones can react with and neutralize harmful free radicals, thereby protecting cells from oxidative stress. nih.gov For instance, emodin has demonstrated considerable scavenging activity against various ROS, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrogen peroxide (H₂O₂). researchgate.net This antioxidant activity is attributed to the phenolic hydroxyl groups on the anthraquinone structure. mdpi.com A computational study of several anthraquinones, including this compound, suggests they can form stable free radicals by abstracting reactive electrons from ROS. mdpi.com This dual capacity to both generate and scavenge ROS indicates that the net effect of this compound on cellular redox state is likely dependent on the specific cellular context and concentration.

CompoundEffect on ROSCellular Context/MechanismReferences
EmodinGenerationMediates induction of DR5 expression and apoptosis in hepatocellular carcinoma cells. researchgate.netresearchgate.net
EmodinGenerationTriggers mitochondrial dysfunction and apoptosis in lung adenocarcinoma cells. nih.gov
AnthraquinonesGenerationProduce singlet oxygen, hydroxyl radicals, and superoxide under UVA exposure. epa.gov
AnthraquinonesScavengingReact with hydroxyl radicals in aqueous environments. nih.gov
Emodin, Rhein (B1680588), Aloe-emodin (B1665711)ScavengingScavenge reactive oxygen (•OH, ¹O₂, H₂O₂) and free-radical species. researchgate.net
This compoundScavenging (Theoretical)Forms stable free radicals by abstracting electrons from ROS. mdpi.com

The antioxidant activity of phenolic compounds like this compound is primarily governed by their ability to donate a hydrogen atom or an electron to a free radical. Two predominant mechanisms describe this process: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant directly donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. This is a one-step process. The efficiency of this mechanism is related to the bond dissociation enthalpy of the O-H bond in the antioxidant molecule. The reaction of ortho-quinones with hydroperoxyl radicals (HOO•) has been shown to occur via a HAT mechanism, which is a key step in rationalizing the antioxidant activity of related compounds. nih.govnih.govresearchgate.net

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly relevant in polar, aqueous environments. nih.gov First, the antioxidant molecule undergoes deprotonation, losing a proton (H⁺) from a hydroxyl group to form a phenoxide anion. In the second step, this anion transfers an electron to the free radical, neutralizing it. nih.gov Theoretical studies on natural anthraquinones indicate that they can exhibit excellent superoxide anion (O₂•⁻) radical scavenging activity in aqueous solutions, primarily through the SPLET mechanism. nih.gov The rate constants for this activity are significantly high, suggesting that anthraquinones are promising O₂•⁻ radical scavengers in polar media. nih.gov

Induction of Programmed Cell Death and Autophagy

This compound and related compounds can trigger distinct forms of programmed cell death, including apoptosis and autophagy, which are critical for eliminating damaged or cancerous cells.

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. Anthraquinones are known to induce apoptosis through multiple pathways.

Caspase Activation: Caspases are a family of protease enzymes that execute the apoptotic process. Studies on emodin show that it can lead to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3). nih.govnih.gov The activation of caspase-3, in turn, leads to the cleavage of key cellular substrates, resulting in the characteristic morphological changes of apoptosis. nih.govsemanticscholar.org

Bax/Bcl-2 Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic (mitochondrial) pathway of apoptosis. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. Emodin treatment has been shown to increase the expression of Bax and decrease the expression of Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm, which then triggers the activation of caspase-9. nih.govnih.govresearchgate.net

p53-Dependent Pathway: The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage. nih.gov Upon activation, p53 can transcriptionally activate pro-apoptotic genes, including Bax. nih.gov Some anthraquinone analogs have been reported to upregulate p53 levels, subsequently inducing apoptosis. researchgate.netnih.gov

Pathway ComponentEffect Induced by Anthraquinones (e.g., Emodin)Downstream ConsequenceReferences
Caspases (e.g., -3, -9)Activation/CleavageExecution of apoptosis. nih.govnih.gov
Bax (Pro-apoptotic)Upregulation/Increased expressionPromotes mitochondrial membrane permeabilization. nih.govnih.gov
Bcl-2 (Anti-apoptotic)Downregulation/Decreased expressionReduces inhibition of apoptosis, increases Bax/Bcl-2 ratio. nih.govnih.gov
p53 (Tumor Suppressor)Upregulation/ActivationTranscriptional activation of pro-apoptotic genes like Bax. researchgate.netnih.gov
Mitochondrial MembraneDisruption of membrane potentialRelease of cytochrome c into the cytoplasm. nih.gov

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components within lysosomes. It plays a complex, context-dependent role in cancer, sometimes promoting survival and other times contributing to cell death. Several anthraquinone derivatives have been shown to modulate autophagy. researchgate.net

The induction of autophagy often involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth and proliferation. mdpi.com Chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone), another related compound, induces autophagy in oral squamous cell carcinoma cells. nih.gov This process is characterized by the activation of autophagy-related factors like Beclin-1 and the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation. nih.govresearchgate.net Interestingly, the interplay between autophagy and apoptosis is complex; in some cases, inhibiting chrysophanol-induced autophagy was found to significantly increase the rate of apoptosis, suggesting that autophagy may act as a pro-survival mechanism in that context. nih.gov

Inhibition of Key Cellular Processes

Beyond inducing cell death, anthraquinones can inhibit other cellular processes vital for the survival and proliferation of pathological cells. Emodin has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-kB) signaling pathway. jeffreydachmd.com NF-kB is a transcription factor that plays a critical role in inflammation and cell survival. Emodin inhibits the activation of NF-kB by preventing the degradation of its inhibitory subunit, IkB. This inhibition, in turn, suppresses the expression of NF-kB target genes, including cell surface adhesion molecules that are crucial for inflammatory responses and metastasis. jeffreydachmd.com

Furthermore, emodin has been identified as an inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme involved in glycolysis. nih.gov By inhibiting PGAM1, emodin can disrupt the energy metabolism of cancer cells, which often rely heavily on glycolysis (the Warburg effect), thereby blocking their growth and aggressiveness. nih.gov

Interaction with Macromolecular Targets (e.g., DNA, Enzymes)

The diverse biological activities of this compound are a result of its interaction with various macromolecular targets within the cell, including DNA and enzymes.

Anthraquinone derivatives have been shown to interact with DNA, which can lead to the disruption of DNA replication and transcription in rapidly dividing cancer cells. nih.gov The primary mode of interaction is believed to be intercalation, where the planar anthraquinone structure inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation can be stabilized by hydrophobic interactions and hydrogen bonds between the compound and the DNA bases. nih.gov This physical interaction with DNA can interfere with the function of enzymes that act on DNA, such as topoisomerases, which are crucial for DNA replication and repair. Some anthraquinones have been shown to be potent inhibitors of DNA topoisomerase I. mdpi.com

This compound and its analogues can modulate the activity of a wide range of enzymes by binding to their active sites or allosteric sites. Emodin has been reported to inhibit the activity of several protein tyrosine kinases (PTKs). jeffreydachmd.com The inhibition of these kinases can disrupt signaling pathways that are critical for cell growth, proliferation, and survival.

Furthermore, emodin has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB) by preventing the degradation of its inhibitory subunit, IκB. mdpi.comjeffreydachmd.com NF-κB is a key regulator of inflammation and cell survival, and its inhibition can contribute to the anti-inflammatory and pro-apoptotic effects of emodin. Emodin's interaction with and inhibition of various kinases and signaling proteins underscore its multi-targeted mechanism of action. jeffreydachmd.com

In Vitro Biological Activities of 1,3,8 Trihydroxyanthraquinone and Its Derivatives

Anticancer Activity in Various Cell Lines

Emodin (B1671224), a prominent derivative of 1,3,8-Trihydroxyanthraquinone, has shown significant anticancer properties across a multitude of cancer cell lines, including but not limited to lung, liver, colon, breast, pancreatic, leukemia, and cervical cancers. nih.gov Its antitumor activities are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cellular proliferation, and promotion of autophagy. nih.gov

The cytotoxic and growth-inhibiting capabilities of this compound and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been established for various cancer cell lines.

For instance, emodin has been shown to reduce the viability of lung cancer cell lines such as A549, H520, H1299, and H460 in a dose-dependent manner. nih.gov In human colon cancer cells (LS1034), emodin's cytotoxic effects are concentration-dependent, leading to characteristic morphological changes associated with apoptosis and arrest of the cell cycle in the G2/M phase. spandidos-publications.com Furthermore, studies on glioblastoma and neuroblastoma cells have also confirmed the cytotoxic potential of emodin and its glycosylated derivatives. nih.gov

Below is a table summarizing the cytotoxic effects (IC50 values) of these compounds on various cancer cell lines as reported in scientific literature.

CompoundCancer Cell LineCell TypeIC50 Value (µM)
Emodin-8-O-glucosideT98GHuman Glioblastoma61.24
Emodin-8-O-glucosideC6Mouse Glioblastoma52.67
Emodin-8-O-glucosideSK-N-ASNeuroblastoma108.7
Aloe-emodin (B1665711)U87MGHuman Glioblastoma20-40 (growth inhibition)
EmodinA549Lung Cancer1-30 (dose-dependent viability reduction)
EmodinH520Lung Cancer1-30 (dose-dependent viability reduction)
EmodinH1299Lung Cancer1-30 (dose-dependent viability reduction)
EmodinH460Lung Cancer1-30 (dose-dependent viability reduction)

A crucial aspect of anticancer research is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. In vitro studies have suggested that emodin may possess such differential activity. Research has shown that emodin exhibits significant inhibitory effects on the proliferation of non-small cell lung cancer (NSCLC) while demonstrating low cytotoxicity to normal lung cell lines. nih.gov

Another study comparing the effects of emodin and its related compound, aloe-emodin, on skin cancer cells (cutaneous squamous cell carcinoma and melanoma) and normal human keratinocytes (HaCaT) provided further evidence of this selectivity. At a concentration of 20 μM, emodin reduced the viability of normal keratinocytes by only 11%, whereas it caused a more significant reduction in the viability of MUG-Mel2 (79%) and SCC-25 (74%) cancer cells. mdpi.com Similarly, aloe-emodin at the same concentration decreased the viability of normal keratinocytes by 15% while having a greater effect on the cancer cell lines. mdpi.com This suggests a preferential cytotoxic effect against cancerous cells.

Antimicrobial Activities

This compound derivatives have demonstrated potent activity against a wide range of pathogenic microorganisms, including bacteria and fungi.

Emodin exhibits broad-spectrum antibacterial activity, effective against various bacterial species. nih.gov Its efficacy has been particularly noted against Gram-positive bacteria, including clinically relevant drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). amegroups.org Halogenated derivatives of emodin have shown antibacterial efficiency that is at least 50 times greater than the parent compound. amegroups.org

The antibacterial mechanisms of anthraquinones like emodin are diverse and multifaceted. nih.gov Key mechanisms include:

Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities.

Cell Wall Destruction: Compromising the structural integrity of the bacterial cell wall.

Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential life processes of the bacteria.

Increased Membrane Permeability: Studies have shown that emodin derivatives can increase the permeability of the bacterial plasma membrane, leading to leakage of essential components like potassium ions, which contributes to cell death. amegroups.org

CompoundBacterial StrainNoted Effect
EmodinBacillus subtilisInhibitory Activity
EmodinStaphylococcus aureusInhibitory Activity
EmodinMRSASignificant anti-MRSA activity
EmodinStreptococcus mutansInhibitory Activity
EmodinHelicobacter pyloriInhibitory Activity
2,4-diiodoemodin (HEI2)MRSAMIC of 0.004–0.032 mg/mL
2,4-diiodoemodin (HEI2)VREMIC of 0.008–0.016 mg/mL

Emodin has also been identified as a potent antifungal agent, particularly against the opportunistic yeast pathogen Candida albicans, a common cause of human candidiasis. nih.govnih.gov Research indicates that emodin is selectively active against C. albicans, demonstrating a 76% zone of inhibition at a concentration of 5 mM, while not affecting the growth of the filamentous fungus Aspergillus fumigatus at the same concentration. nih.gov Other antifungal activities include the inhibition of hyphal development and biofilm formation, which are crucial for the virulence of C. albicans. researchgate.net

A significant molecular target for emodin's antifungal action in C. albicans has been identified as (1,3)-β-D-glucan synthase. nih.govnih.gov This enzyme is critical for the synthesis of β-glucan, an essential component of the fungal cell wall. nih.govnih.gov By inhibiting this synthase, emodin disrupts cell wall integrity, leading to cell lysis under osmotic stress. nih.gov This mechanism is analogous to that of the echinocandin class of antifungal drugs. nih.gov Studies have shown that emodin reduces the activity of (1,3)-β-D-glucan synthase in a dose-dependent manner, confirming its role in preventing fungal cell wall synthesis. nih.gov

The antiviral properties of emodin have been documented against a wide array of viruses, including several types of coronaviruses. nih.govresearchgate.net The primary mechanism of its antiviral action involves direct interaction with viral proteins that are essential for infection and replication.

In the context of coronaviruses, such as SARS-CoV and Human Coronavirus NL63 (HCoV-NL63), emodin has been shown to interfere with the initial stages of viral entry into host cells. nih.gov A key interaction is the blockage of the viral spike (S) protein's binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells. nih.gov This interaction is a critical first step for the virus to establish infection.

Furthermore, emodin can inhibit other viral proteins. It has been found to inhibit the 3a ion channel of coronaviruses, which is believed to play a role in viral release from infected cells. nih.gov More recent research also suggests that emodin can inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme vital for viral replication. nih.gov These findings highlight that emodin's antiviral effects are achieved by targeting and inhibiting multiple key viral proteins. nih.govnih.gov

Antiprotozoal Activities

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) has been evaluated for its inhibitory activity against several pathogenic protozoa. In a study assessing various plant-derived anthraquinones, emodin was tested against Trichomonas vaginalis, the causative agent of trichomoniasis in humans, and Tritrichomonas foetus, which causes diseases in farm animals. The activity was quantified by determining the IC50 value, which is the concentration required to inhibit 50% of the protozoal cells under the test conditions. While other anthraquinones like aloe-emodin and chrysazin demonstrated higher potency in these assays, emodin was shown to possess activity.

Table 1: Antiprotozoal Activity of Emodin

Protozoan Species Strain IC50 (µg/mL)
Trichomonas vaginalis G3 (Human) 13.5
Tritrichomonas foetus D1 (Bovine) 27.5
Tritrichomonas foetus-like C1 (Feline/Canine) 27.5

Data sourced from Friedman et al. (2020).

In addition to its effects on trichomonads, emodin also exhibited selective antifungal activity against the yeast pathogen Candida albicans, a common agent in human vaginal infections.

Anti-inflammatory Properties in Cellular Models

Emodin has demonstrated significant anti-inflammatory effects in various in vitro cellular models. Its mechanisms of action involve the modulation of key inflammatory mediators, including pro-inflammatory cytokines and cellular adhesion molecules.

Research has established emodin as a potent inhibitor of several pro-inflammatory cytokines that are pivotal in the inflammatory cascade. Studies have shown that emodin can suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). For instance, in a colitis-associated intestinal tumorigenesis model, emodin treatment was found to decrease the expression of TNF-α, IL-1α/β, and IL-6. The anti-inflammatory effects of emodin are often linked to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many inflammatory genes. By regulating the NF-κB pathway, emodin effectively downregulates the production of these downstream cytokines.

The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory response, mediated by cell surface adhesion molecules. Emodin has been shown to interfere with this process by inhibiting the expression of key adhesion proteins. In a study using human umbilical vein endothelial cells (EC), pretreatment with emodin was found to inhibit the TNF-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Endothelial Leukocyte Adhesion Molecule-1 (ELAM-1). This inhibition of adhesion molecule expression correlated with a reduction in the attachment of monocytes to the endothelial cells. The mechanism for this effect is tied to emodin's inhibition of NF-κB activation, as the promoter regions for the genes encoding these adhesion molecules contain NF-κB binding sites.

Table 2: Effect of Emodin on Adhesion Molecule Expression

Cell Model Inducer Molecules Inhibited Effective Concentration
Human Umbilical Vein Endothelial Cells (HUVECs) TNF ICAM-1, VCAM-1, ELAM-1 50 µg/mL

Data sourced from Kumar et al. (1998).

Antioxidant Activities in Cellular and Chemical Systems

The antioxidant properties of this compound and its derivative emodin have been assessed through various in vitro assays, demonstrating their capacity to scavenge free radicals and protect against oxidative damage.

Table 3: In Vitro Radical Scavenging Activity

Compound Assay Substrate/Radical Result
This compound Superoxide (B77818) Scavenging Superoxide (O2•−) Active
This compound Hydroxide (B78521) Scavenging Hydroxyl (•OH) Active
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) Lipid Peroxidation Inhibition Linoleic Acid 36% Inhibition
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) DPPH Radical Scavenging DPPH• Active

Data sourced from Fernandez et al. (2015) and Yen et al. (1997).

Protective Effects against Oxidative Damage (in vitro)

Beyond direct radical scavenging, emodin has shown protective effects against oxidative damage in cellular models. It has been reported to inhibit the generation of reactive oxygen species (ROS) and prevent mitochondrial damage induced by oxidative insults. In one study, emodin was shown to decrease acetaminophen-induced oxidative damage in a hepatocyte cell line by inhibiting ROS generation through the AMP-activated protein kinase (AMPK)/Yes-associated protein (YAP)-mediated pathway. However, the role of emodin in cellular redox status can be complex. Under certain conditions and in specific cell lines, such as HepG2 liver and THP-1 immune cells, high doses of emodin have been observed to cause a dose-dependent increase in mitochondrial superoxide and intracellular ROS. This suggests that its effects on oxidative stress may be context-dependent.

Other Investigated In Vitro Bioactivities of this compound and its Derivatives

This section explores additional in vitro biological activities of this compound (Emodin) and its related compounds, focusing on their potential therapeutic applications in various disease models. The studies discussed herein utilize cellular and acellular systems to elucidate the mechanisms underlying their antidiabetic, hepatoprotective, neuroprotective, and cardioprotective effects.

Antidiabetic Potential (in vitro)

The in vitro antidiabetic potential of this compound (Emodin) has been primarily investigated through its ability to inhibit key carbohydrate-metabolizing enzymes, such as α-glucosidase. Inhibition of this enzyme slows down the breakdown of complex carbohydrates into glucose, thereby helping to manage postprandial hyperglycemia. aboutscience.eu

One study evaluated five different 1,8-dihydroxyanthraquinones isolated from Rheum emodi for their α-glucosidase inhibitory potential. nih.gov Among the tested compounds, emodin demonstrated potent intestinal α-glucosidase inhibition of 93 ± 2.16%, with an IC50 value notably lower than that of the standard drug, acarbose. nih.gov Further kinetic analysis revealed that emodin exhibits a mixed type of inhibition. nih.gov Another related compound, aloe-emodin, has also been shown to inhibit α-glucosidase through a noncompetitive and anti-competitive mechanism. sciopen.com The interaction of emodin with the enzyme has been suggested to occur at a distinct allosteric site, termed the 'Quinone binding site'. nih.govresearchgate.net

These findings suggest that anthraquinones, particularly emodin, are a promising class of α-glucosidase inhibitors. researchgate.net

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Anthraquinones

Compound Source Organism Enzyme Inhibition (%) IC50 Value Type of Inhibition Reference
Emodin Rheum emodi Intestinal α-glucosidase 93 ± 2.16 Lower than acarbose Mixed nih.gov

Hepatoprotective Effects (in vitro/cellular models)

The protective effects of this compound (Emodin) on liver cells have been demonstrated in various in vitro and cellular models, often against damage induced by toxins like carbon tetrachloride (CCl4) and acetaminophen. nih.gov Human hepatoma cell lines, such as HepG2, are commonly used as an alternative to primary human hepatocytes in these studies. nih.gov

In one study, the total anthraquinone (B42736) glycoside fraction from Rheum emodi was tested on freshly isolated rat hepatocytes damaged by CCl4. researchgate.net Pre-treatment with the anthraquinone fraction improved the removal rate of bromsulphalein and increased cell viability, indicating a hepatoprotective effect. researchgate.net Emodin, specifically, has been shown to protect HepG2 cells from ethanol-induced toxicity. nih.gov The mechanisms underlying these protective effects are often linked to the antioxidant properties of the compounds, which help mitigate oxidative stress, a key factor in the pathogenesis of many liver diseases. unimi.itnih.gov For instance, emodin can ameliorate elevated levels of reactive oxygen species (ROS) and increase the viability of HepG2 cells under oxidative stress induced by arachidonic acid and iron. unimi.it

However, it is important to note that some studies have also investigated the potential hepatotoxicity of emodin itself, particularly at higher concentrations. researchgate.netnih.gov Research has shown that emodin can induce apoptosis and endoplasmic reticulum stress in HepG2 cells. researchgate.netresearchgate.net

Table 2: Summary of In Vitro Hepatoprotective Studies of Emodin

Cell Model Inducing Agent Key Findings Reference
Freshly isolated rat hepatocytes Carbon tetrachloride (CCl4) Anthraquinone fraction from Rheum emodi increased cell viability. researchgate.net
HepG2 cells Ethanol (B145695) Emodin and chrysophanol (B1684469) showed protective effects. nih.gov
HepG2 cells Arachidonic acid + iron Emodin pre-treatment increased cell viability and ameliorated ROS levels. unimi.it

Neuroprotective Properties (in vitro/cellular models)

This compound (Emodin) has demonstrated significant neuroprotective effects in a variety of in vitro and cellular models of neuronal damage and neurodegenerative diseases, such as Alzheimer's disease. acs.org These studies often utilize neuronal cell lines like SH-SY5Y, PC12, and U251 to investigate the mechanisms of protection against neurotoxins or injury models. ingentaconnect.comnih.gov

Emodin has been shown to protect cultured rat cortical cells from glutamate-induced neuronal damage. nih.gov In models relevant to Alzheimer's disease, emodin improved cell viability and suppressed apoptosis in U251 cells exposed to amyloid-beta (Aβ) peptides. ingentaconnect.comnih.gov This protective effect was associated with the amelioration of mitochondrial membrane potential dissipation, inhibition of ROS overaccumulation, and modulation of apoptotic proteins like Bcl-2 and Bax. ingentaconnect.com The Nrf2 antioxidant pathway appears to play a crucial role in these effects. nih.gov

Furthermore, emodin has shown protective effects in cellular models of ischemia/reperfusion injury. In PC12 cells subjected to oxygen-glucose deprivation, emodin treatment restored cell viability, reduced ROS production, and decreased glutamate (B1630785) release. semanticscholar.org The mechanism was linked to the activation of the ERK-1/2 signaling pathway, which in turn increased the expression of the anti-apoptotic protein Bcl-2 and the glutamate transporter-1 (GLT-1). semanticscholar.org Similarly, a derivative, emodin-8-O-beta-D-glucoside, also inhibited glutamate-induced neuronal damage. nih.gov

Table 3: Overview of In Vitro Neuroprotective Effects of Emodin

Cell Model Injury/Toxin Model Key Mechanistic Findings Reference
Fetal rat cortical cells Glutamate Inhibited neuronal damage. nih.gov
U251 cells Amyloid-beta (Aβ) Suppressed apoptosis; activated Nrf2-mediated antioxidant pathway. ingentaconnect.comnih.gov
PC12 cells Oxygen-glucose deprivation (Ischemia model) Reduced ROS and glutamate release; activated ERK-1/2 signaling pathway. semanticscholar.org

Cardioprotective Effects (in vitro/cellular models)

The cardioprotective potential of this compound (Emodin) has been explored in various in vitro settings, primarily using cardiomyocyte cell lines like H9c2. nih.gov These studies highlight its ability to counteract pathological processes such as inflammation, oxidative stress, apoptosis, and fibrosis in cardiac cells. nih.govfrontiersin.org

In a model of myocardial ischemia using hypoxia-induced H9c2 cells, emodin treatment was found to down-regulate the apoptotic markers caspase-3 and caspase-9. nih.gov Emodin can also protect cardiomyocytes from ischemic and hypoxic injury at concentrations that concurrently inhibit the proliferation of cardiac fibroblasts, which are key cells in the development of myocardial fibrosis. nih.govfrontiersin.org The compound has been shown to attenuate TGF-β1-mediated activation and fibrosis in cardiac fibroblasts by inhibiting the Erk1/2 signaling pathway. nih.govfrontiersin.org

Furthermore, emodin has been reported to inhibit pyroptosis, a form of inflammatory cell death, in response to ischemia-reperfusion injury. nih.gov It achieves this by decreasing ROS production and subsequently inhibiting the TLR4/MyD88/NF-κB/NLRP3 inflammasome pathway. nih.gov Emodin also blocks cardiomyocyte hypertrophy (enlargement) induced by phenylephrine (B352888) by acting as a histone deacetylase inhibitor. nih.govfrontiersin.org

Table 4: Summary of In Vitro Cardioprotective Mechanisms of Emodin

Cell Model Pathological Process Key Mechanistic Findings Reference
H9c2 cells Myocardial Ischemia (Hypoxia) Down-regulated caspase-3 and caspase-9 (anti-apoptotic). nih.gov
Cardiac fibroblasts Fibrosis (TGF-β1-induced) Inhibited fibroblast activation and proliferation; inhibited Erk1/2 pathway. nih.govfrontiersin.org
Cardiomyocytes Ischemia-Reperfusion Injury Inhibited pyroptosis via the TLR4/MyD88/NF-κB/NLRP3 pathway. nih.gov

Structure Activity Relationships Sar of 1,3,8 Trihydroxyanthraquinone and Analogs

Influence of Hydroxyl Group Positioning on Biological Activities

Research into the antifouling activity of various anthraquinone (B42736) analogs against marine biofilm-forming bacteria has provided specific insights into the importance of hydroxyl positioning. A study analyzing numerous anthraquinone compounds demonstrated that the introduction of phenolic hydroxyl groups at the C-2 and C-4 positions of the anthraquinone skeleton resulted in the highest inhibitory activity. frontiersin.org Conversely, the absence of these groups, or the addition of hydroxyl groups at positions C-5, C-6, and C-8, led to a significant (10- to 100-fold) decrease in inhibitory activity. frontiersin.org This highlights that a specific hydroxylation pattern is critical for this particular biological effect.

Similarly, studies on the effects of anthraquinones on intestinal motility have underscored the critical requirement of a hydroxyl group at the C-2 position for inhibitory activity. oup.com As illustrated in the table below, compounds featuring a C-2 hydroxyl group, such as 2-hydroxyanthraquinone (B1200814) and 2,7-dihydroxyanthraquinone, exhibit potent inhibitory effects. oup.com

CompoundHydroxyl Group PositionsIntestinal Motility Inhibition (IC50 in µM) oup.com
Emodin (B1671224)1, 3, 88
1,2,5,8-Tetrahydroxyanthraquinone1, 2, 5, 89
2,7-Dihydroxyanthraquinone2, 710
2-Hydroxyanthraquinone220
2,6-Dihydroxyanthraquinone2, 625
1,2,4-Trihydroxyanthraquinone (Purpurin)1, 2, 480

Impact of Methyl and Other Side Chain Modifications on Potency and Specificity

Modifications to the side chains of the 1,3,8-trihydroxyanthraquinone scaffold, particularly its well-known 6-methyl derivative emodin, serve as a key strategy for enhancing potency and specificity. The hydroxyl and methyl groups on the emodin skeleton are considered crucial for its activity. researchgate.net

Structural modifications at the C-3 hydroxyl group have been shown to increase cytotoxic effects. For instance, converting the C-3 hydroxyl group of emodin into an ester to produce 3-acetyl emodin resulted in a lower cytotoxic concentration (CC50) against HepG2 liver cancer cells, indicating increased potency. researchgate.net Further studies have shown that introducing amino acid groups at the C-3 position can also enhance anti-proliferative activity against cancer cell lines like HepG2 and MCF-7. nih.gov

The introduction of different functional groups onto the aromatic ring can also significantly modulate biological activity.

Halogenation : The addition of halogen atoms like chlorine or bromine can be a suitable modification. researchgate.net Chlorinated derivatives of emodin have been shown to exhibit greater activity against some Gram-positive bacteria compared to the parent compound. nih.gov

Nitrogen-containing groups : The presence of an ethylamino group on the aromatic ring has been found to enhance anti-MRSA activity with higher selectivity. researchgate.net Furthermore, the synthesis of emodin derivatives containing a pyrazole (B372694) ring or a quaternary ammonium (B1175870) salt has been shown to improve anti-cancer activity, potentially through prolonged DNA intercalation. longdom.org

The table below summarizes the impact of various side-chain modifications on the biological activity of emodin.

CompoundModificationTarget/ActivityObserved Effect (IC50 or CC50 in µM)Reference
Emodin-HepG2 Cells (Cytotoxicity)0.54 mM (540 µM) researchgate.net
3-Acetyl EmodinAcetyl group at C-3HepG2 Cells (Cytotoxicity)0.42 mM (420 µM) researchgate.net
Emodin-HepG2 Cells (Anti-proliferative)43.87 nih.gov
Emodin-3-O-ethyl-glycinate (3a)Glycine group at C-3HepG2 Cells (Anti-proliferative)22.51 nih.gov
Emodin-3-O-ethyl-alaninate (3b)Alanine group at C-3HepG2 Cells (Anti-proliferative)11.23 nih.gov
Emodin-MCF-7 Cells (Anti-proliferative)52.72 nih.gov
Emodin-3-O-ethyl-alaninate (3b)Alanine group at C-3MCF-7 Cells (Anti-proliferative)12.55 nih.gov

Steric and Electronic Effects of Substituents

The biological activity of this compound analogs is governed by a complex interplay of steric and electronic effects imparted by their substituents. These effects influence how the molecule fits into a biological target and the nature of the intermolecular forces that stabilize this interaction.

Steric effects relate to the spatial arrangement of atoms and the physical bulk of the substituent groups. Large, bulky side chains can hinder the molecule's ability to approach and bind to a target's active site. Conversely, specific steric arrangements can also enhance binding by promoting a more favorable conformation. The addition of side chains can create derivatives with functions that are biased depending on the nature of the added group. researchgate.net For instance, while methylation generally increases electron-richness, steric constraints in a tetramethylated version of a related compound can lead to unexpected properties. rsc.org The medicinal properties and color strength of anthraquinone dyes are dependent on both the type and position of hydrophobic groups attached to the ring system. nih.gov

Computational Studies and Molecular Docking for SAR Elucidation

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for elucidating the SAR of this compound and its analogs. These in silico techniques provide insights into the molecular interactions between the compounds and their biological targets, helping to explain observed activities and guide the design of new derivatives. mdpi.comdoaj.org

Molecular Docking simulates the binding of a ligand (the anthraquinone derivative) to the active site of a target protein. This method predicts the preferred binding orientation and calculates a binding energy score, which indicates the affinity of the ligand for the target. Docking studies performed on emodin and its close analog chrysophanol (B1684469) against various cancer-related protein targets revealed strong binding interactions, in some cases stronger than the FDA-approved anticancer drug fluorouracil. doaj.orgmdpi.com For example, emodin was predicted to bind favorably to the active sites of proteins like TNIK and caspase-3. mdpi.com Such studies are crucial for identifying potential molecular targets and understanding the mechanism of action. doaj.org

CompoundProtein TargetBinding Energy (kcal/mol) mdpi.com
EmodinTNIK-8.0
EmodinCaspase-3-7.42
EmodinApoptosis regulator Bcl-2-7.13
EmodinCDK2-6.55

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to create predictive models. mdpi.com For instance, a 3D-QSAR study on amide anthraquinone derivatives identified that introducing a carboxyl group at the terminal position of the side chain significantly increases biological activity. mdpi.com QSAR models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby reducing the time and cost associated with drug discovery. nih.gov A successful QSAR model can be represented by a regression equation that correlates molecular descriptors (e.g., electronic properties) with biological activity. nih.gov

Future Research Directions and Research Gaps for 1,3,8 Trihydroxyanthraquinone

Elucidation of Undiscovered Molecular Targets

A crucial area for future research is the comprehensive identification of the molecular targets of 1,3,8-Trihydroxyanthraquinone. While some in silico molecular docking studies have provided insights into its potential interactions with proteins such as Casein Kinase 2 (CK2), p53, and Extracellular signal-regulated kinase (ERK), these findings require in vitro and in vivo validation. ijrrpas.com The full spectrum of its binding partners within the human proteome remains largely unknown.

Future investigations should employ advanced techniques to unravel these interactions. High-throughput screening and proteomics-based approaches, such as affinity chromatography-mass spectrometry, can be utilized to identify novel binding proteins. A deeper understanding of these molecular targets will be instrumental in elucidating the compound's mechanisms of action and identifying new therapeutic applications.

Table 1: Potential Molecular Targets of this compound from In Silico Studies

Protein TargetPredicted Interaction/Activity
Casein Kinase 2 (CK2)Potential inhibition
p53Potential modulation of activity
ERKPotential interaction with the signaling pathway

This data is based on in silico docking studies and requires experimental validation. ijrrpas.com

Development of Novel Synthetic Analogs with Enhanced Specificity

The development of novel synthetic analogs of this compound presents a promising avenue for enhancing its therapeutic properties. While the natural compound exhibits a range of biological activities, synthetic modifications can lead to derivatives with improved specificity, potency, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the functional groups on the anthraquinone (B42736) scaffold, researchers can identify key structural features responsible for its biological effects. For instance, the addition or modification of hydroxyl, methyl, or other functional groups can significantly alter the compound's binding affinity for its molecular targets. nih.gov The synthesis of novel anthraquinone-based benzenesulfonamide (B165840) derivatives and chalcone (B49325) analogues has already demonstrated the potential of this approach for creating potent and selective agents. nih.govnih.gov

Future research should focus on:

Target-oriented synthesis: Designing and synthesizing analogs with a focus on specific molecular targets identified in earlier studies.

Combinatorial chemistry: Generating large libraries of derivatives to screen for enhanced activity and selectivity.

Computational modeling: Utilizing in silico tools to predict the biological activity of designed analogs before synthesis.

Advanced Biotechnological Production Optimization

The sustainable and scalable production of this compound and its analogs is crucial for further research and potential therapeutic applications. While it can be isolated from natural sources, biotechnological production methods offer a more controlled and potentially higher-yielding alternative. biotech-asia.org

Metabolic engineering of microorganisms such as Escherichia coli or yeast presents a powerful strategy for producing anthraquinones. nih.govresearchgate.net This involves the introduction and optimization of biosynthetic pathways from plants or fungi into a microbial host. Key areas for future research in this domain include:

Pathway elucidation and engineering: Identifying and characterizing the complete biosynthetic pathway for this compound in its natural producers to enable its reconstruction in a heterologous host.

Host strain improvement: Optimizing the microbial host to enhance precursor supply and tolerate the accumulation of the final product.

Fermentation process optimization: Developing and refining fermentation conditions to maximize the yield and purity of the compound.

Microbial biotransformation: Utilizing microorganisms to perform specific chemical modifications on the this compound scaffold to generate novel analogs. biotech-asia.org

Integration of Omics Data in Mechanism of Action Studies

To gain a holistic understanding of the cellular effects of this compound, the integration of various "omics" data is essential. Transcriptomic and proteomic analyses can provide a comprehensive snapshot of the changes in gene and protein expression in cells treated with the compound. nih.govnih.gov

Future research should focus on:

Transcriptomic analysis: Performing RNA sequencing (RNA-Seq) on cells or tissues exposed to this compound to identify differentially expressed genes and affected signaling pathways. mdpi.comnih.gov

Proteomic analysis: Utilizing techniques like mass spectrometry to identify and quantify changes in the proteome of treated cells, revealing downstream effects on cellular machinery. nih.gov

Metabolomic analysis: Investigating the impact of the compound on the cellular metabolome to understand its effects on metabolic pathways.

Integrative bioinformatics: Combining data from these different omics platforms to construct comprehensive models of the compound's mechanism of action.

This integrated approach will not only help in understanding the direct targets of this compound but also its broader impact on cellular networks and signaling cascades.

Exploration of Synergistic Effects with Other Bioactive Compounds (in vitro)

Investigating the synergistic effects of this compound in combination with other bioactive compounds is a promising strategy for enhancing therapeutic efficacy. Combination therapies can often achieve a greater effect at lower doses, potentially reducing side effects and overcoming drug resistance.

Initial in vitro studies should explore the combination of this compound with:

Chemotherapeutic agents: Assessing its ability to sensitize cancer cells to existing chemotherapy drugs. Studies on other compounds, such as xanthone (B1684191) derivatives, have shown promising synergistic effects with drugs like doxorubicin. nih.gov

Antibiotics: Investigating potential synergistic antimicrobial activity against pathogenic bacteria and fungi.

Other natural products: Exploring combinations with other phytochemicals that have complementary mechanisms of action.

The combination index (CI) method is a valuable tool for quantifying the nature of the interaction between two compounds, determining whether the effect is synergistic, additive, or antagonistic. nih.gov Future research in this area could pave the way for novel combination therapies with improved therapeutic outcomes.

Q & A

Q. What are the standard methodologies for synthesizing 1,3,8-trihydroxyanthraquinone (Emodin) in laboratory settings?

this compound is synthesized via Friedel-Crafts acylation using ortho-dicarboxylic acid chlorides and aromatic substrates under mild conditions . Alternative routes include SnCl₂-mediated reduction in acidic media for modifying hydroxyl and methyl substituents on the anthraquinone backbone . Purification typically involves recrystallization or column chromatography, with structural confirmation via NMR and mass spectrometry .

Q. How is this compound characterized in terms of physicochemical properties?

Key characterization methods include:

  • Mass Spectrometry : High-resolution LC-MS or GC-MS coupled with peak-picking filters (e.g., XCMS package) for accurate mass determination .
  • UV-Vis Spectroscopy : Absorption peaks at ~430 nm due to conjugated anthraquinone π-systems .
  • Thermodynamic Stability : Computational studies (e.g., M06-2X/6-311++G(d,p) level theory) to assess solvent-polarity-dependent stability .

Q. What are the primary biological activities of this compound?

  • Antifungal Activity : Inhibits Pyricularia oryzae (MIC = 128 µg/mL) and Candida albicans (MIC = 128 µg/mL) via disruption of fungal membrane integrity .
  • Anticancer Effects : Suppresses pancreatic cancer cell proliferation (IC₅₀ ~20 µM) by upregulating miR-1271 and inhibiting epithelial-mesenchymal transition (EMT) .
  • Antioxidant Capacity : Scavenges free radicals (e.g., ˙OH, peroxyl radicals) via hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms .

Advanced Research Questions

Q. How does hydroxyl-group positioning influence the bioactivity of trihydroxyanthraquinones?

Comparative studies show that hydroxyl groups at positions 1,3,8 enhance antifungal and radical-scavenging activities compared to other isomers (e.g., 1,2,4-trihydroxyanthraquinone). For instance:

Compound Antifungal MIC (µg/mL) Radical Scavenging IC₅₀ (µM)
This compound128 (C. albicans)18 (˙OH)
1,2,4-Trihydroxyanthraquinone>256 (C. albicans)22 (˙OH)
The 1,3,8 configuration optimizes hydrogen bonding with microbial targets and radical species .

Q. What computational tools are used to predict the pharmacokinetic and mechanistic behavior of this compound?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with P-glycoproteins (binding energy < -8 kcal/mol), suggesting potential as a multidrug resistance inhibitor .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.55) and CYP3A4 enzyme inhibition .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links the 6-methyl substituent in emodin to enhanced anticancer activity .

Q. How does this compound modulate oxidative stress pathways?

It neutralizes free radicals via:

  • HAT Mechanism : Direct hydrogen donation to ˙OH radicals (ΔG = -45 kcal/mol in water) .
  • SPLET Mechanism : Sequential deprotonation and electron transfer in non-polar solvents (e.g., pentyl ethanoate) .
    Experimental validation includes ESR spectroscopy to detect radical adducts and cellular ROS assays using DCFH-DA probes .

Q. What are the challenges in isolating this compound from natural sources?

Isolation from Senna reticulata or fungal cultures (e.g., Engyodontium album) requires:

  • Extraction : Ethanol-water (70:30) solvent systems .
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection .
  • Purity Challenges : Co-elution with structurally similar anthraquinones (e.g., lunatin, fisciona) necessitates tandem MS for differentiation .

Methodological Contradictions & Resolutions

Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound?

Discrepancies arise due to:

  • Strain Variability : Antifungal MICs vary between C. albicans clinical isolates (e.g., MIC range: 64–256 µg/mL) .
  • Assay Conditions : Radical scavenging efficacy is solvent-dependent (e.g., higher activity in polar solvents like DMSO) .
    Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and solvent controls are critical for reproducibility .

Q. What advanced techniques are used to study structure-activity relationships (SAR) in anthraquinone derivatives?

  • Crystallography : Single-crystal X-ray diffraction to resolve hydroxyl-group spatial arrangements .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities with target proteins (e.g., NS3 helicase, ΔH = -12.3 kcal/mol) .
  • CRISPR-Cas9 Gene Editing : Validates mechanistic pathways (e.g., miR-1271 knockout in pancreatic cancer cells) .

Ethical & Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratories?

  • PPE : Impervious gloves, respirators (N95), and lab coats to prevent dermal/respiratory exposure .
  • Waste Disposal : Neutralize spills with activated carbon and dispose as hazardous organic waste .
  • Environmental Precautions : Avoid drainage contamination due to moderate ecotoxicity (LC₅₀ = 12 mg/L in aquatic models) .

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